molecular formula C18H16O4 B1666851 Bermoprofen CAS No. 78499-27-1

Bermoprofen

Cat. No. B1666851
CAS RN: 78499-27-1
M. Wt: 296.3 g/mol
InChI Key: REHLODZXMGOGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bermoprofen, also known as AD-1590, is an orally active non-steroidal anti-inflammatory agent . It is a part of the ibuprofen derivatives and has potent antipyretic activities . It was developed by Dainippon and Sumitomo Pharma Co., Ltd .


Molecular Structure Analysis

Bermoprofen has a molecular formula of C18H16O4 . Its average mass is 296.317 Da and its monoisotopic mass is 296.104858 Da .

Scientific Research Applications

Anti-Cancer Potential

Bermoprofen, like other non-steroidal anti-inflammatory drugs (NSAIDs), has shown potential in cancer research. A study by Akrami, Aminzadeh, and Fallahi (2015) demonstrated that ibuprofen, a drug similar to bermoprofen, could reduce cancerous characteristics in adenocarcinoma gastric cell lines. This was achieved by inducing apoptosis, inhibiting cell proliferation, and affecting angiogenesis. The study suggests that ibuprofen altered the expression of several genes, including Akt, P53, PCNA, Bax, and Bcl2, indicating potential for anti-cancer applications (Akrami et al., 2015).

Potential in Alzheimer's Disease Research

Inflammation is a characteristic of Alzheimer's disease, and epidemiological studies have suggested that NSAIDs like bermoprofen may reduce the risk of Alzheimer's. Lim et al. (2001) found that ibuprofen, a related NSAID, suppressed inflammation and plaque-related pathology in an Alzheimer transgenic mouse model, indicating a potential preventive role against Alzheimer's disease (Lim et al., 2001).

Drug Repositioning and Allosteric Modulation

Bermoprofen's potential for drug repositioning was explored by Montero-Melendez et al. (2016), who found that fenoprofen, a similar NSAID, showed positive allosteric modulator (PAM) activity at certain receptors. This highlights the possibility of repositioning bermoprofen for different therapeutic applications, such as in joint diseases (Montero-Melendez et al., 2016).

Transdermal Delivery for Pain Management

In the field of pain management, particularly for arthritis, transdermal delivery systems using NSAIDs like bermoprofen offer an alternative to oral administration. Manjula et al. (2020) researched the development of a transdermal gel formulation of fenoprofen, aiming to bypass gastrointestinal-related issues associated with oral NSAIDs. This study highlights the potential for developing similar formulations using bermoprofen for enhanced pain management (Manjula et al., 2020).

Antibacterial Potential

Research by Jayaseelan (2019) investigated the antibacterial properties of NSAIDs, including ibuprofen, which is chemically related to bermoprofen. The studysuggested that these drugs could target vital proteins involved in the cellular processes, metabolism, and virulence of certain pathogens, highlighting a potential new avenue for using bermoprofen in antibacterial applications (Jayaseelan, 2019).

Drug Delivery Systems

Bermoprofen, similar to ibuprofen and other NSAIDs, can be included in novel drug delivery systems. Cavallaro et al. (2004) studied the incorporation of NSAIDs into mesoporous materials, demonstrating how these materials can effectively trap and release drugs in conditions mimicking biological fluids. Such research suggests the potential of incorporating bermoprofen into advanced drug delivery devices (Cavallaro et al., 2004).

properties

IUPAC Name

2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHLODZXMGOGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868150
Record name Bermoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bermoprofen

CAS RN

78499-27-1
Record name Bermoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78499-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bermoprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bermoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERMOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bermoprofen
Reactant of Route 2
Bermoprofen
Reactant of Route 3
Bermoprofen
Reactant of Route 4
Bermoprofen
Reactant of Route 5
Bermoprofen
Reactant of Route 6
Bermoprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.